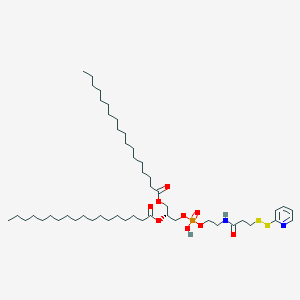

Dspe-spdp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H89N2O9PS2 |

|---|---|

Molecular Weight |

945.3 g/mol |

IUPAC Name |

[(2R)-3-[hydroxy-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C49H89N2O9PS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-48(53)57-43-45(60-49(54)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-59-61(55,56)58-41-40-50-46(52)38-42-62-63-47-35-33-34-39-51-47/h33-35,39,45H,3-32,36-38,40-44H2,1-2H3,(H,50,52)(H,55,56)/t45-/m1/s1 |

InChI Key |

HVBRYYSWCVLAOU-WBVITSLISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

DSPE-SPDP: A Technical Guide to Synthesis and Purification

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DSPE-SPDP). This compound is a heterobifunctional, thiol-cleavable crosslinker commonly utilized in the development of drug delivery systems, particularly for conjugating thiol-containing molecules (such as peptides or antibodies) to the surface of liposomes and other nanoparticles.

Synthesis of this compound

The synthesis of this compound involves the conjugation of the primary amine of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) to the N-hydroxysuccinimide (NHS) ester of succinimidyl 3-(2-pyridyldithio)propionate (SPDP). This reaction forms a stable amide bond.

Principle of Reaction

The core of the synthesis is a nucleophilic acyl substitution reaction. The primary amine group on the DSPE molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester on the SPDP crosslinker. The NHS group is an excellent leaving group, facilitating the formation of a stable amide linkage. A non-nucleophilic organic base, such as triethylamine (TEA), is typically used to deprotonate the amine, enhancing its nucleophilicity.

Reaction Pathway

The chemical reaction proceeds as follows, where the amine of DSPE is conjugated to the NHS ester of SPDP.

Caption: Chemical synthesis pathway for this compound.

Experimental Protocol: Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials and Reagents:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Triethylamine (TEA)

-

Anhydrous solvents (e.g., Dichloromethane (DCM) or Chloroform, Dimethylformamide (DMF))

-

Argon or Nitrogen gas

-

Glassware (round-bottom flask, magnetic stirrer)

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DSPE and a slight molar excess of triethylamine (e.g., 1.2 equivalents) in an anhydrous solvent like chloroform or a mixture of chloroform and DMF.

-

SPDP Addition: In a separate vial, dissolve SPDP (e.g., 1.1 equivalents) in the same anhydrous solvent.

-

Reaction: Add the SPDP solution dropwise to the stirring DSPE solution at room temperature.

-

Incubation: Allow the reaction to proceed at room temperature for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Completion: The reaction is considered complete upon the disappearance of the DSPE starting material, as visualized by TLC (e.g., using a ninhydrin stain which detects the primary amine of DSPE).

Synthesis Workflow

The overall workflow for the synthesis stage is depicted below.

Caption: General experimental workflow for this compound synthesis.

Purification of this compound

Purification is a critical step to remove unreacted starting materials (DSPE, SPDP), the NHS by-product, and any side products. The amphiphilic nature of this compound allows for several purification strategies.

Purification Strategies

-

Silica Gel Column Chromatography: This is a widely used method for separating lipids based on polarity. A solvent gradient (e.g., increasing methanol in chloroform) is typically used to elute the product.

-

Precipitation: The product can sometimes be precipitated from the reaction mixture by adding a non-solvent, such as cold acetone.

-

Size Exclusion Chromatography (SEC): Columns like Sephadex can be used to separate the larger this compound conjugate from smaller impurities like NHS and unreacted SPDP.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) offers high-resolution purification, though it may be less suitable for very large-scale preparations.

Protocol 2.2.1: Silica Gel Column Chromatography

-

Preparation: Concentrate the crude reaction mixture under reduced pressure.

-

Slurry Loading: Adsorb the crude product onto a small amount of silica gel and dry it completely. Load the dried silica onto a pre-packed silica gel column equilibrated with a non-polar solvent (e.g., chloroform).

-

Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common system is a gradient of methanol in chloroform.

-

Fraction Collection: Collect fractions and analyze them using TLC to identify those containing the pure product.

-

Final Step: Pool the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Purification Workflow

The diagram below illustrates a typical purification workflow using column chromatography.

An In-depth Technical Guide to DSPE-SPDP Lipids for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DSPE-SPDP) and its pegylated derivatives. This document details the lipid's core structure, physicochemical properties, and its applications in targeted drug delivery, complete with experimental protocols and visualizations of relevant biological and experimental workflows.

Core Structure and Functional Components

This compound is a heterobifunctional lipid derivative that plays a pivotal role in the development of advanced drug delivery systems, particularly in the formulation of liposomes and nanoparticles. Its structure is comprised of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that forms the hydrophobic anchor of the molecule. Composed of a glycerol backbone, two saturated stearic acid chains, a phosphate group, and an ethanolamine headgroup, DSPE is a primary constituent of lipid bilayers in liposomal formulations. Its high transition temperature contributes to the formation of stable and rigid lipid membranes.

-

Polyethylene Glycol (PEG) Linker: Often, a polyethylene glycol (PEG) chain is incorporated between the DSPE and the SPDP moiety (forming DSPE-PEG-SPDP). This hydrophilic polymer chain provides a "stealth" characteristic to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream. The length of the PEG chain can be varied to modulate the physicochemical properties of the resulting lipid.

-

Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) Crosslinker: This is a heterobifunctional crosslinking reagent that provides the reactive functionality to the lipid. It contains two reactive groups:

-

An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) on molecules such as proteins, peptides, or antibodies.

-

A pyridyldithio group that reacts with sulfhydryl (thiol, -SH) groups, forming a cleavable disulfide bond.

-

This unique combination of a lipid anchor, a hydrophilic spacer, and a reactive crosslinker makes this compound and its PEGylated analogues highly versatile tools for the surface functionalization of lipid-based nanoparticles with targeting ligands.

Data Presentation: Physicochemical Properties

The physicochemical properties of DSPE-PEG-SPDP lipids are crucial for the rational design of drug delivery systems. These properties are largely influenced by the length of the PEG chain.

| Property | DSPE-PEG(1000)-SPDP | DSPE-PEG(2000)-SPDP | DSPE-PEG(3400)-SPDP | DSPE-PEG(5000)-SPDP |

| Approximate Molecular Weight (Da) | ~1800 | ~2800 | ~4200 | ~5800 |

| PEG Chain Length (Number of EG units) | ~22 | ~45 | ~77 | ~113 |

| Solubility | Soluble in DMSO, DCM, DMF | Soluble in DMSO, DCM, DMF | Soluble in organic solvents | Soluble in organic solvents |

| Critical Micelle Concentration (CMC) | In the micromolar range | 0.5 - 1.5 µM | Data not readily available | 1.0 - 1.5 µM |

| Storage Conditions | -20°C | -20°C | -20°C | -20°C |

Experimental Protocols

Liposome Formulation via Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes incorporating DSPE-PEG-SPDP.

Materials:

-

Primary phospholipid (e.g., DSPC or DPPC)

-

Cholesterol

-

DSPE-PEG-SPDP

-

Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-SPDP in a specific molar ratio) in an organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a specific pore size.

Bioconjugation of Thiol-Containing Ligands to DSPE-PEG-SPDP Liposomes

This protocol describes the conjugation of a thiol-containing ligand (e.g., a cysteine-terminated peptide) to pre-formed liposomes containing DSPE-PEG-SPDP.

Materials:

-

Pre-formed liposomes containing DSPE-PEG-SPDP

-

Thiol-containing ligand (e.g., RGD peptide)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Ligand Preparation: Dissolve the thiol-containing ligand in the reaction buffer.

-

Conjugation Reaction: Add the ligand solution to the liposome suspension. The molar ratio of ligand to DSPE-PEG-SPDP should be optimized for the specific application.

-

Incubation: Incubate the reaction mixture at room temperature for several hours (e.g., 4-12 hours) with gentle mixing to allow the thiol-disulfide exchange reaction to proceed.

-

Purification: Remove the unreacted ligand from the functionalized liposomes using a suitable purification method, such as size-exclusion chromatography.

Monitoring Conjugation Efficiency via Pyridine-2-thione Release

The reaction between the pyridyldithio group of SPDP and a thiol results in the release of pyridine-2-thione, which can be quantified spectrophotometrically to monitor the progress of the conjugation reaction. The concentration of the released pyridine-2-thione can be determined by measuring the absorbance at 343 nm.

Procedure:

-

During the conjugation reaction, periodically take aliquots of the reaction mixture.

-

Centrifuge the aliquots to pellet the liposomes.

-

Measure the absorbance of the supernatant at 343 nm using a UV-Vis spectrophotometer.

-

Calculate the concentration of pyridine-2-thione using its molar extinction coefficient (ε ≈ 8000 M⁻¹cm⁻¹ at 343 nm). This concentration corresponds to the amount of ligand that has been conjugated to the liposomes.

Mandatory Visualizations

Experimental Workflow: Monitoring SPDP-Thiol Conjugation

Caption: Workflow for monitoring this compound and thiol-ligand conjugation efficiency.

Signaling Pathway: Integrin-Mediated Endocytosis of RGD-Functionalized Liposomes

An In-depth Technical Guide to DSPE-SPDP Linker Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) crosslinker. It details the core chemistry, experimental protocols, and applications in bioconjugation, particularly for the development of targeted drug delivery systems such as immunoliposomes and nanoparticles.

Core Concepts: The Chemistry of DSPE-SPDP

This compound is an amphiphilic construct widely utilized in the creation of advanced drug delivery vehicles. It combines the structural properties of a phospholipid with the versatile reactivity of a heterobifunctional crosslinker. This combination allows for the stable anchoring of targeting ligands to the surface of lipid-based nanocarriers.

DSPE: The Phospholipid Anchor

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid composed of a hydrophilic ethanolamine headgroup and two saturated 18-carbon stearoyl acyl chains.[1] Its fundamental role is to serve as a robust anchor, inserting its hydrophobic tails into the lipid bilayer of a liposome or the core of a micelle.[2][3][4] The saturated nature of the stearoyl chains results in a high phase transition temperature, which imparts rigidity and enhances the in vivo stability of the resulting nanocarrier.[1]

Often, a poly(ethylene glycol) (PEG) spacer is incorporated between the DSPE and the reactive linker (forming DSPE-PEG-SPDP). This PEG layer provides a hydrophilic shield, reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time.

SPDP: The Heterobifunctional Crosslinker

SPDP, or Succinimidyl 3-(2-pyridyldithio)propionate, is a crosslinker featuring two distinct reactive groups, enabling sequential conjugation reactions.

-

N-hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH₂), such as the ε-amine of lysine residues or the N-terminus of proteins, to form a stable amide bond. This reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5 to balance amine reactivity and ester hydrolysis.

-

Pyridyldithiol Group: This group reacts specifically with free sulfhydryl (thiol, -SH) groups, typically from cysteine residues, to form a disulfide bond. A key feature of this reaction is the release of a chromogenic byproduct, pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress. The resulting disulfide linkage is cleavable by reducing agents.

The dual reactivity of the SPDP linker is central to its utility in creating precisely defined bioconjugates.

This compound Bioconjugation Chemistry Explained

The overall strategy involves two primary steps: first, the modification of a biomolecule (e.g., an antibody) to introduce a reactive thiol, and second, the conjugation of this thiolated biomolecule to a this compound-functionalized nanocarrier.

Experimental Protocols and Workflow

A successful bioconjugation strategy requires careful control over each step, from biomolecule preparation to final purification. The following sections detail common protocols.

Overall Experimental Workflow

The logical flow for conjugating an antibody to a liposome using DSPE-PEG-SPDP involves several sequential stages, each with critical quality control checkpoints.

Protocol: Reduction of Antibody Interchain Disulfide Bonds

To expose free sulfhydryl groups for conjugation, the interchain disulfide bonds of a monoclonal antibody (mAb) can be selectively reduced. This "middle-up" approach typically yields up to eight thiols per antibody.

Materials:

-

Monoclonal antibody (mAb) solution (e.g., 5-10 mg/mL)

-

1 M Dithiothreitol (DTT) stock solution in water (prepare fresh)

-

Phosphate-buffered saline (PBS) with EDTA (e.g., 5 mM), pH 7.2-7.5

Procedure:

-

Prepare the mAb in PBS-EDTA buffer.

-

Add DTT stock solution to the mAb solution to achieve a final concentration of 1-10 mM. The exact concentration required depends on the desired degree of reduction and should be optimized.

-

Incubate the reaction mixture for 30-60 minutes at 37°C or room temperature.

-

Immediately after incubation, remove excess DTT using a desalting column (e.g., Sephadex G-25) equilibrated with PBS-EDTA buffer. This step is critical to prevent re-oxidation of the thiols.

-

The resulting thiolated antibody should be used immediately in the conjugation reaction.

Protocol: Quantification of Free Sulfhydryl Groups (Ellman's Assay)

Ellman's assay is a rapid and reliable method to determine the concentration of free thiols in a sample. It is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a sulfhydryl group to produce a yellow-colored 2-nitro-5-thiobenzoic acid (TNB) anion, which has a strong absorbance at 412 nm.

Materials:

-

Ellman’s Reagent (DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

-

Cysteine hydrochloride (for standard curve)

-

Thiolated protein sample from section 3.2

Procedure:

-

Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

-

Prepare Cysteine Standards: Prepare a 1.5 mM stock solution of cysteine in Reaction Buffer. Perform serial dilutions to create a standard curve (e.g., 0, 0.25, 0.50, 0.75, 1.0, 1.25, 1.50 mM).

-

Assay:

-

In separate microplate wells or cuvettes, add 250 µL of each standard or diluted unknown sample.

-

Add 50 µL of the DTNB solution to each well/cuvette.

-

Add 2.5 mL of Reaction Buffer.

-

Mix and incubate at room temperature for 15 minutes.

-

-

Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

-

Calculation: Determine the thiol concentration in the unknown sample by comparing its absorbance to the cysteine standard curve. The number of thiols per protein can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) and the protein concentration.

Protocol: Preparation of this compound-Containing Liposomes

Liposomes are typically formed using the thin-film hydration method followed by extrusion to control size.

Materials:

-

Primary lipid (e.g., DSPC or DPPC)

-

Cholesterol

-

DSPE-PEG-SPDP

-

Chloroform/Methanol solvent mixture

-

Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

Procedure:

-

Dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG-SPDP at a molar ratio of 55:40:5) in a chloroform/methanol solution in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid (e.g., 60-65°C for DSPC).

-

To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol: Conjugation of Thiolated Antibody to Liposomes

Procedure:

-

Add the freshly prepared thiolated antibody (from section 3.2) to the DSPE-PEG-SPDP liposome suspension (from section 3.4). A typical protein-to-lipid ratio is 100-150 µg of protein per µmol of total lipid.

-

Incubate the mixture overnight (12-16 hours) at 4°C or for 2-4 hours at room temperature with gentle stirring.

-

Separate the antibody-conjugated liposomes from unconjugated antibody and other reactants using size-exclusion chromatography (SEC).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described protocols.

Table 1: Reaction Conditions for this compound Bioconjugation

| Step | Reagents | pH | Temperature (°C) | Duration | Key Parameter |

| Antibody Reduction | DTT or TCEP | 7.2 - 7.5 | 25 - 37 | 30 - 60 min | Molar excess of reducing agent |

| NHS Ester Reaction | Primary Amine, NHS Ester | 8.3 - 8.5 | 25 | 30 - 60 min | Molar excess of NHS ester |

| Thiol-SPDP Reaction | Thiol, Pyridyldithiol | 7.0 - 8.0 | 4 - 25 | 2 - 16 hours | Molar ratio of reactants |

| SPDP Linker Cleavage | DTT | 4.5 - 7.5 | 25 | 30 min | 25-50 mM DTT |

Table 2: Spectrophotometric Data for Reaction Monitoring

| Assay | Analyte | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Purpose |

| Ellman's Assay | TNB²⁻ | 412 | 14,150 (at pH 8.0) | Quantification of free thiols |

| SPDP Reaction | Pyridine-2-thione | 343 | 8,080 | Monitoring conjugation progress |

Linker Cleavage: Releasing the Payload

A significant advantage of the SPDP linker is that the disulfide bond is cleavable under reducing conditions, such as those found within the cytoplasm of a cell. This allows for the targeted release of a conjugated drug once the nanocarrier has been internalized. The reaction is typically mediated by reducing agents like dithiothreitol (DTT) or glutathione.

The cleavage can be accomplished in vitro using approximately 25 mM DTT at a pH of 4.5, which can selectively cleave the linker without affecting native protein disulfide bonds.

Conclusion

The this compound linker system represents a robust and versatile platform for the bioconjugation of targeting ligands to lipid-based nanocarriers. Its well-defined, two-step chemistry allows for controlled, site-specific attachment of proteins and peptides. The ability to monitor the reaction spectrophotometrically and the cleavable nature of the disulfide bond provide additional layers of control and functionality. By following established protocols for antibody modification, liposome preparation, and conjugation, researchers can effectively develop sophisticated, targeted drug delivery systems with enhanced therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of poly(ethylene glycol)-distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

DSPE-SPDP for Nucleic Acid Delivery Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nucleic acid-based therapeutics, including siRNA, mRNA, and gene-based therapies, has opened new frontiers in the treatment of a wide array of diseases. However, the effective delivery of these macromolecules to their target cells remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, owing to their ability to protect the cargo from degradation and facilitate cellular uptake. A key innovation in enhancing the specificity and efficacy of these delivery systems is the surface functionalization of LNPs with targeting ligands. This guide focuses on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DSPE-SPDP), a versatile phospholipid conjugate that enables the attachment of targeting moieties to the surface of lipid-based nanocarriers, thereby paving the way for targeted nucleic acid delivery.

This technical document provides a comprehensive overview of the core principles and practical applications of this compound in the design and development of advanced nucleic acid delivery systems. We will delve into the synthesis of this compound, the formulation of targeted LNPs, and the critical experimental protocols for their characterization and evaluation. Furthermore, this guide will present quantitative data to compare the performance of targeted versus non-targeted systems and explore the intracellular pathways governing their mechanism of action.

Core Principles of this compound in Targeted Delivery

This compound is an amphiphilic molecule composed of a diacyl lipid anchor (DSPE) and a hydrophilic polyethylene glycol (PEG) spacer functionalized with a pyridyl disulfide group (SPDP). The DSPE moiety seamlessly integrates into the lipid bilayer of nanoparticles, while the PEG spacer extends outwards, providing a hydrophilic shield that reduces non-specific protein adsorption and prolongs circulation time. The terminal SPDP group is the key to targeted delivery, as it readily reacts with sulfhydryl (thiol) groups present in molecules such as antibodies, antibody fragments, peptides, and aptamers. This covalent conjugation allows for the precise attachment of ligands that can recognize and bind to specific receptors overexpressed on the surface of target cells, thereby enhancing cellular uptake and therapeutic efficacy.

Data Presentation: Performance of this compound Functionalized LNPs

The following tables summarize quantitative data on the formulation, transfection efficiency, and cytotoxicity of lipid nanoparticles functionalized with this compound for targeted nucleic acid delivery.

Table 1: Formulation and Physicochemical Properties of this compound LNPs

| Formulation ID | Ionizable Lipid | Helper Lipid | Cholesterol (mol%) | DSPE-PEG (mol%) | This compound-Ligand (mol%) | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| LNP-1 (Control) | DOTAP | DOPE | 40 | 2.5 | 0 | 125 ± 5 | 0.15 | +35 ± 3 |

| LNP-2 (Targeted) | DOTAP | DOPE | 40 | 2.0 | 0.5 (Anti-EGFR) | 130 ± 6 | 0.17 | +32 ± 4 |

| LNP-3 (Control) | DLin-MC3-DMA | DSPC | 38.5 | 1.5 | 0 | 85 ± 4 | 0.12 | +5 ± 2 |

| LNP-4 (Targeted) | DLin-MC3-DMA | DSPC | 38.5 | 1.0 | 0.5 (Transferrin) | 90 ± 5 | 0.14 | +4 ± 2 |

Table 2: In Vitro Transfection Efficiency of this compound LNPs for siRNA Delivery

| Cell Line | Formulation ID | Target Gene | Transfection Efficiency (%) | Gene Knockdown (%) |

| A549 (Lung Cancer) | LNP-1 (Control) | Luciferase | 35 ± 4 | 45 ± 5 |

| A549 (Lung Cancer) | LNP-2 (Targeted) | Luciferase | 75 ± 6 | 80 ± 7 |

| HeLa (Cervical Cancer) | LNP-3 (Control) | GAPDH | 40 ± 5 | 50 ± 6 |

| HeLa (Cervical Cancer) | LNP-4 (Targeted) | GAPDH | 85 ± 8 | 90 ± 9 |

Table 3: Cytotoxicity of this compound LNPs

| Cell Line | Formulation ID | Concentration (µg/mL) | Cell Viability (%) |

| A549 | LNP-1 (Control) | 10 | 92 ± 5 |

| A549 | LNP-2 (Targeted) | 10 | 88 ± 6 |

| HeLa | LNP-3 (Control) | 10 | 95 ± 4 |

| HeLa | LNP-4 (Targeted) | 10 | 91 ± 5 |

| Normal Lung Fibroblasts | LNP-2 (Targeted) | 10 | 96 ± 3 |

| Normal Cervical Cells | LNP-4 (Targeted) | 10 | 97 ± 2 |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from DSPE-PEG-NH2.

Materials:

-

DSPE-PEG-NH2

-

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Dialysis membrane (MWCO 1 kDa)

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

Dissolve DSPE-PEG-NH2 in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.

-

Add a 1.5-fold molar excess of SPDP to the solution.

-

Add a 3-fold molar excess of TEA to the reaction mixture to act as a base.

-

Allow the reaction to proceed at room temperature for 4 hours with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, wash the reaction mixture with a 5% sodium bicarbonate solution followed by brine in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by dialysis against deionized water for 48 hours to remove unreacted SPDP and other small molecule impurities.

-

Lyophilize the dialyzed solution to obtain pure this compound as a white powder.

-

Characterize the final product using 1H NMR and Mass Spectrometry.

Formulation of this compound Functionalized Lipid Nanoparticles

This protocol outlines the formulation of nucleic acid-loaded LNPs functionalized with this compound using a microfluidic mixing method.

Materials:

-

Ionizable lipid (e.g., DOTAP or DLin-MC3-DMA)

-

Helper lipid (e.g., DOPE or DSPC)

-

Cholesterol

-

DSPE-PEG

-

This compound

-

Nucleic acid (siRNA or mRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0)

-

Ethanol

-

Microfluidic mixing device

-

Dialysis cassette (MWCO 10 kDa)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, DSPE-PEG, and this compound in ethanol at the desired molar ratios (e.g., see Table 1).

-

Prepare the aqueous phase by dissolving the nucleic acid in the low pH buffer.

-

Set up the microfluidic mixing device according to the manufacturer's instructions, with one inlet for the lipid-ethanol solution and the other for the aqueous nucleic acid solution.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the nucleic acid.

-

Collect the resulting LNP dispersion.

-

Immediately dialyze the LNP dispersion against PBS (pH 7.4) for at least 12 hours to remove ethanol and exchange the buffer.

-

Characterize the formulated LNPs for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

-

Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vitro Transfection Efficiency Assay

This protocol describes how to assess the gene silencing (for siRNA) or protein expression (for mRNA) efficiency of the formulated LNPs in a relevant cell line.

Materials:

-

Target cell line (e.g., A549 or HeLa)

-

Complete cell culture medium

-

LNP-nucleic acid formulations

-

Control (non-targeting) LNPs

-

Luciferase assay kit (for luciferase knockdown) or appropriate antibodies for western blotting (for protein knockdown) or flow cytometer (for reporter protein expression)

-

96-well plates

Procedure:

-

Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate the cells overnight under standard cell culture conditions (37°C, 5% CO2).

-

On the day of transfection, dilute the LNP-nucleic acid formulations to the desired concentration in serum-free medium.

-

Remove the old medium from the cells and replace it with the medium containing the LNP formulations.

-

Incubate the cells with the LNPs for 4-6 hours.

-

After the incubation period, replace the transfection medium with fresh complete culture medium.

-

Incubate the cells for an additional 24-48 hours to allow for gene knockdown or protein expression.

-

Assess the transfection efficiency by measuring the target gene or protein levels using the appropriate assay (e.g., luciferase assay, qPCR, western blot, or flow cytometry).

-

Compare the results from the targeted LNPs to the non-targeted control LNPs and untreated cells.

Cytotoxicity Assay (MTT Assay)

This protocol details the assessment of the cytotoxicity of the LNP formulations.

Materials:

-

Target cell line

-

LNP formulations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate as described in the transfection protocol.

-

After overnight incubation, treat the cells with serial dilutions of the LNP formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the cells for 24-48 hours.

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells.

Visualization of Pathways and Workflows

Experimental Workflow for Targeted LNP Development

Caption: Workflow for the development and evaluation of targeted LNPs.

Receptor-Mediated Endocytosis and Endosomal Escape

Caption: Receptor-mediated endocytosis and endosomal escape pathway.

Conclusion

This compound represents a powerful tool in the rational design of targeted nucleic acid delivery systems. Its ability to facilitate the conjugation of specific ligands to the surface of lipid nanoparticles enables enhanced cellular uptake and therapeutic efficacy in target cells while minimizing off-target effects. This in-depth guide has provided the core principles, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to effectively utilize this compound in their work. The provided visualizations of the experimental workflow and the mechanism of action further illuminate the practical and theoretical aspects of this technology. As the field of nucleic acid therapeutics continues to advance, the strategic use of functionalized lipids like this compound will be instrumental in translating the promise of these therapies into clinical reality.

An In-depth Technical Guide to the Solubility and Stability of DSPE-SPDP Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) derivatives functionalized with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). Understanding the solubility and stability of these lipid-based molecules is paramount for the successful formulation of drug delivery systems, such as liposomes and micelles, ensuring their efficacy and safety.

Introduction to DSPE-SPDP Derivatives

This compound and its PEGylated forms (DSPE-PEG-SPDP) are amphiphilic molecules widely utilized in bioconjugation and drug delivery. The DSPE anchor provides a hydrophobic tail for incorporation into lipid bilayers, while the SPDP headgroup offers a reactive moiety for covalently linking thiol-containing molecules, such as peptides, proteins, and antibodies, via a cleavable disulfide bond. The optional Polyethylene Glycol (PEG) linker enhances solubility in aqueous media, prolongs circulation time, and reduces immunogenicity[1][2].

Solubility of this compound and its Derivatives

The solubility of this compound derivatives is a critical factor in their handling, formulation, and in vivo disposition. It is influenced by the presence and length of a PEG linker, the solvent system, and the formation of micelles in aqueous solutions.

Solubility in Organic and Aqueous Solvents

DSPE and its derivatives exhibit varying solubility in common laboratory solvents. While the lipid anchor imparts hydrophobicity, the polar headgroup and PEG linker can enhance solubility in more polar environments.

| Compound | Solvent | Solubility | Notes |

| DSPE-PEG-SPDP | Dimethyl sulfoxide (DMSO) | Soluble[3] | - |

| Dichloromethane (DCM) | Soluble[3] | - | |

| Dimethylformamide (DMF) | Soluble[3] | - | |

| DSPE-PEG(2000)-amine | Ethanol | ~20 mg/mL | Stock solutions can be prepared. |

| Dimethylformamide (DMF) | ~11 mg/mL | Should be purged with an inert gas. | |

| DSPE-PEG-NHS | Hot Water | 10 mg/mL | Clear solution. |

| Chloroform | 10 mg/mL | Clear solution. | |

| Ethanol | 10 mg/mL | Clear solution. | |

| DMSO | 10 mg/mL | Clear solution. |

Micelle Formation in Aqueous Solutions

In aqueous environments, amphiphilic DSPE-PEG derivatives self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a key indicator of the stability of these micelles upon dilution in biological fluids.

| Compound | CMC (µM) | Method | Notes |

| DSPE-PEG(2000) | ~1.0 | - | Low CMC indicates high stability of micelles. |

| DSPE-PEG(2000) | 0.5 - 1.5 | Fluorescent Probe | CMC increases with longer PEG chain length. |

| DSPE-PEG(3000) | 0.5 - 1.5 | Fluorescent Probe | |

| DSPE-PEG(5000) | 0.5 - 1.5 | Fluorescent Probe | |

| PEG(750)-DSPE | 97 - 243 | - | CMC depends on PEG and PE structures. |

Stability of this compound Derivatives

The stability of this compound derivatives is crucial for their storage, formulation, and in vivo performance. The primary degradation pathways include hydrolysis of the ester linkages in the DSPE backbone and the reactivity of the SPDP headgroup.

Chemical Stability: Hydrolysis

The ester bonds in the DSPE lipid are susceptible to hydrolysis, a reaction that is significantly influenced by pH and temperature. This degradation can lead to the formation of lysolipids and free fatty acids, potentially altering the integrity and performance of the lipid-based formulation.

-

Effect of pH: The rate of phospholipid ester hydrolysis is minimized at a neutral pH of around 6.5 and is greatly accelerated at higher or lower pH values. In acidic conditions (e.g., HPLC buffer with 0.1% formic acid, pH 2.7), hydrolysis of DSPE-PEG is detectable after 72 hours at room temperature. In contrast, in neutral buffered solutions like PBS (pH 7.4), hydrolysis is absent even at elevated temperatures.

-

Effect of Temperature: Elevated temperatures accelerate the rate of hydrolysis. For instance, in an acidic HPLC buffer at 60°C, hydrolysis of DSPE-PEG can be detected in as little as 30 minutes.

The N-hydroxysuccinimide (NHS) ester, often used in the synthesis of SPDP linkers, is also prone to hydrolysis, especially at higher pH. The half-life of an NHS ester is several hours at pH 7, but less than 10 minutes at pH 9.

Stability in Biological Fluids

When introduced into biological environments, nanoparticles formulated with DSPE-PEG can interact with serum proteins, which may affect their stability.

| System | Condition | Observation | Kinetic Parameter |

| DSPE-PEG(2000) micelles | In the presence of Bovine Serum Albumin (BSA) at 20°C | Micelle breakup | First-order time constant: 130 ± 9 min |

| In the presence of BSA at 37°C | Micelle breakup | First-order time constant: 7.8 ± 1.6 min |

The presence of a PEG linker, particularly with a longer lipid anchor like DSPE (C18), enhances the stability of lipid nanoparticles in serum compared to those with shorter lipid chains (e.g., C14).

Storage and Handling

For long-term stability, this compound and its derivatives should be stored at -20°C in a dry environment. Stock solutions should be prepared in appropriate anhydrous organic solvents and stored at low temperatures. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Determination of Solubility

This protocol outlines a general method for determining the solubility of a this compound derivative in a given solvent.

Caption: Workflow for determining the solubility of this compound derivatives.

-

Preparation: Accurately weigh a small amount of the this compound derivative into a vial.

-

Solvent Addition: Add a known volume of the desired solvent in small increments.

-

Dissolution: After each addition, vortex or sonicate the mixture at a controlled temperature until the solid is fully dissolved or a saturated solution is achieved.

-

Equilibration: Allow the solution to equilibrate for a set period (e.g., 24 hours) to ensure saturation.

-

Separation: Centrifuge the sample to pellet any undissolved material.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved derivative using a suitable analytical method, such as HPLC with an appropriate detector (e.g., UV or ELSD).

-

Calculation: Calculate the solubility in mg/mL.

Assessment of Hydrolytic Stability using HPLC

This protocol describes a method to monitor the degradation of this compound derivatives over time under specific pH and temperature conditions.

Caption: Experimental workflow for assessing the hydrolytic stability of this compound.

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable buffer at the desired pH (e.g., pH 5, 6.5, 7.4).

-

Incubation: Incubate the solution at a constant, controlled temperature (e.g., 4°C, 25°C, 37°C).

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

-

Analysis by HPLC-ELSD/UV:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of ammonium acetate buffer and methanol.

-

Detection: Use an Evaporative Light Scattering Detector (ELSD) for the lipid components and a UV detector for the SPDP moiety or any UV-active cargo.

-

-

Data Analysis:

-

Identify and quantify the peak corresponding to the intact this compound derivative and any new peaks corresponding to degradation products (e.g., lyso-lipid).

-

Plot the concentration of the intact derivative as a function of time.

-

Determine the degradation kinetics (e.g., first-order rate constant, k) from the plot.

-

Characterization by NMR Spectroscopy

NMR is a powerful tool for the structural characterization of DSPE-PEG derivatives and their conjugates.

-

¹H NMR: Can be used to confirm the presence of characteristic peaks for the DSPE fatty acid chains, the PEG ethylene oxide repeat units, and the functional headgroup. Changes in chemical shifts can indicate conjugation or degradation.

-

³¹P NMR: Provides a specific signal for the phosphate group in the DSPE head, which can be sensitive to changes in its chemical environment, such as those occurring during micelle formation or interaction with other molecules.

Thiol-Disulfide Exchange Reaction

The SPDP group on the DSPE derivative reacts with a thiol-containing molecule (R-SH) to form a disulfide bond, releasing pyridine-2-thione. This reaction is the basis for conjugating targeting ligands or therapeutic agents to the lipid.

References

Methodological & Application

Application Notes and Protocols for DSPE-SPDP Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of antibodies to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) using the heterobifunctional crosslinker N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). This method is commonly employed in the development of targeted drug delivery systems, such as immunoliposomes, where antibodies are used to direct therapeutic payloads to specific cells or tissues.

Introduction

DSPE-SPDP antibody conjugates are critical components in the targeted delivery of therapeutics. The DSPE portion of the conjugate allows for its incorporation into lipid-based nanoparticles, while the antibody provides specificity for target antigens on cell surfaces. The SPDP crosslinker facilitates the covalent linkage between the primary amines on the antibody and a sulfhydryl group, which can be introduced onto the DSPE or be present on a carrier. This protocol outlines the modification of an antibody with SPDP, subsequent reduction to expose a sulfhydryl group, and conjugation to a maleimide-activated DSPE derivative, a common strategy for creating stable thioether linkages.

Principle of the Method

The conjugation process involves a two-step reaction. First, the N-hydroxysuccinimide (NHS) ester of SPDP reacts with primary amines (e.g., lysine residues) on the antibody, introducing a pyridyldithiol group. Second, the pyridyldithiol group is reduced to a free sulfhydryl (thiol) group using a reducing agent like dithiothreitol (DTT). This thiolated antibody is then reacted with a maleimide-activated DSPE-PEG derivative to form a stable thioether bond, resulting in the final DSPE-PEG-antibody conjugate. The PEG (polyethylene glycol) linker improves the stability and solubility of the conjugate and reduces non-specific binding.[1]

Materials and Reagents

| Material/Reagent | Supplier (Example) |

| Monoclonal Antibody (mAb) | User-defined |

| DSPE-PEG-Maleimide | Avanti Polar Lipids |

| SPDP Crosslinker | Thermo Fisher Scientific |

| Dithiothreitol (DTT) | Sigma-Aldrich |

| Zeba™ Spin Desalting Columns | Thermo Fisher Scientific |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco |

| 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2 | - |

| Coomassie Plus™ (Bradford) Assay Kit | Thermo Fisher Scientific |

| SDS-PAGE reagents and equipment | Bio-Rad |

| Size-Exclusion Chromatography (SEC) column | GE Healthcare |

| UV-Vis Spectrophotometer | Beckman Coulter |

Experimental Protocols

Modification of Antibody with SPDP

This protocol describes the introduction of pyridyldithiol groups onto the antibody.

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS (pH 7.2-8.0).[2] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS.

-

SPDP Solution Preparation: Immediately before use, dissolve SPDP in anhydrous DMSO or DMF to a final concentration of 20 mM. For example, dissolve 2 mg of SPDP in 320 µL of DMSO.[3]

-

Reaction: Add a 20-fold molar excess of the SPDP solution to the antibody solution. For example, add 25 µL of 20 mM SPDP to 1 mL of a 5 mg/mL IgG solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[2]

-

Purification: Remove excess, non-reacted SPDP and reaction byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.

Quantification of SPDP Incorporation (Optional)

The degree of SPDP modification can be determined by measuring the release of pyridine-2-thione upon reduction.

-

Sample Preparation: Dilute a small aliquot of the SPDP-modified antibody in PBS.

-

Baseline Measurement: Measure the absorbance of the diluted sample at 343 nm.

-

Reduction: Add DTT to the sample to a final concentration of 50 mM.

-

Final Measurement: After 15 minutes, measure the absorbance at 343 nm again.

-

Calculation: The number of pyridyldithiol groups per antibody molecule can be calculated using the Beer-Lambert law. The molar extinction coefficient for pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.[3]

Reduction of SPDP-Modified Antibody to Generate Free Sulfhydryls

This step exposes the thiol groups required for conjugation.

-

DTT Solution Preparation: Prepare a 50 mM DTT solution in a deoxygenated buffer (e.g., 0.1 M sodium phosphate, 10 mM EDTA, pH 7.5).

-

Reduction Reaction: Add the DTT solution to the SPDP-modified antibody solution to a final DTT concentration of 20-50 mM.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Purification: Immediately remove the excess DTT using a desalting column equilibrated with a deoxygenated conjugation buffer (e.g., PBS with 10 mM EDTA, pH 7.2). It is crucial to proceed to the next step without delay to prevent re-oxidation of the sulfhydryl groups.

Conjugation of Thiolated Antibody to DSPE-PEG-Maleimide

This is the final step to form the DSPE-PEG-antibody conjugate.

-

DSPE-PEG-Maleimide Preparation: Dissolve the DSPE-PEG-Maleimide in the conjugation buffer. The DSPE-PEG-Maleimide will form micelles in an aqueous solution.

-

Conjugation Reaction: Add the thiolated antibody to the DSPE-PEG-Maleimide solution. A typical molar ratio is 1 mole of antibody to 10-20 moles of DSPE-PEG-Maleimide.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Quenching: (Optional) The reaction can be quenched by adding a small molecule thiol such as cysteine or 2-mercaptoethanol to react with any remaining maleimide groups.

-

Purification: The resulting DSPE-PEG-antibody conjugate can be purified from unconjugated antibody and other reactants by size-exclusion chromatography (SEC).

Characterization of the DSPE-PEG-Antibody Conjugate

| Characterization Method | Purpose | Expected Outcome |

| SDS-PAGE | To confirm conjugation and assess purity. | A shift in the molecular weight of the antibody heavy and/or light chains (depending on the site of conjugation) compared to the unconjugated antibody. |

| Size-Exclusion Chromatography (SEC) | To determine the purity and aggregation state of the conjugate. | A major peak corresponding to the conjugate, with minimal peaks for aggregates or unconjugated antibody. |

| UV-Vis Spectroscopy | To determine the protein concentration and the degree of labeling (if a chromophore is involved). | The absorbance at 280 nm can be used to determine the protein concentration. |

| Functional Assays (e.g., ELISA, Flow Cytometry) | To confirm that the conjugated antibody retains its antigen-binding activity. | The conjugate should exhibit specific binding to its target antigen. |

Quantitative Data Summary

The following table provides representative data that can be expected from the conjugation protocol. Actual results may vary depending on the specific antibody and reaction conditions.

| Parameter | Typical Value/Range | Method of Determination |

| SPDP:Antibody Molar Ratio | 10:1 to 50:1 | - |

| Pyridyldithiol groups per Antibody | 2 - 8 | UV-Vis Spectroscopy (Pyridine-2-thione release assay) |

| Conjugation Efficiency | 50 - 90% | SDS-PAGE with densitometry, SEC |

| Antibody Recovery | > 70% | UV-Vis Spectroscopy (A280) |

| Final Conjugate Purity | > 95% | SEC-HPLC |

| Antigen Binding Affinity (Kd) | Comparable to unconjugated antibody | ELISA, Surface Plasmon Resonance (SPR) |

Visualizations

Experimental Workflow

Targeted Drug Delivery Logic

Troubleshooting

| Problem | Possible Cause | Suggestion |

| Low SPDP Incorporation | - Inactive SPDP (hydrolyzed) | - Use fresh or properly stored SPDP. - Ensure DMSO/DMF is anhydrous. |

| - Antibody buffer contains primary amines. | - Exchange antibody into an amine-free buffer (e.g., PBS). | |

| Low Conjugation Efficiency | - Re-oxidation of sulfhydryl groups. | - Use deoxygenated buffers and perform the conjugation under an inert atmosphere. - Proceed immediately to conjugation after DTT removal. |

| - Hydrolysis of maleimide group. | - Maintain pH of the reaction between 6.5 and 7.5. | |

| Antibody Aggregation | - High degree of modification. | - Reduce the molar excess of SPDP during the modification step. |

| - Inappropriate buffer conditions. | - Optimize buffer pH and ionic strength. | |

| Loss of Antibody Activity | - Modification of critical lysine residues in the antigen-binding site. | - Reduce the SPDP:antibody molar ratio. - Consider site-specific conjugation methods. |

| - Denaturation during conjugation. | - Perform the reaction at a lower temperature (e.g., 4°C). |

Conclusion

The protocol described provides a robust method for the conjugation of antibodies to this compound, enabling the creation of targeted nanoparticles for drug delivery. Careful optimization of the reaction conditions and thorough characterization of the final conjugate are essential for ensuring the efficacy and safety of the resulting immunoconjugate. This application note serves as a comprehensive guide for researchers in the field of targeted therapeutics.

References

Application Notes and Protocols for the Preparation and Characterization of DSPE-SPDP Functionalized Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic therapeutic agents make them ideal candidates for drug delivery systems.[1] Functionalization of the liposome surface with targeting ligands, such as peptides, antibodies, or small molecules, can significantly enhance their therapeutic efficacy by enabling specific delivery to target cells and tissues.

This document provides a detailed, step-by-step guide for the preparation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) liposomes functionalized with a N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) crosslinker. The inclusion of DSPE-PEG-SPDP allows for the subsequent conjugation of thiol-containing molecules, such as cysteine-terminated peptides, to the liposome surface via a disulfide bond.[2][3] This protocol covers the preparation of the liposomes using the thin-film hydration method, the conjugation of a model peptide, and the characterization of the resulting peptide-functionalized liposomes.

Experimental Protocols

Part 1: Preparation of DSPE-SPDP Liposomes via Thin-Film Hydration

This protocol outlines the preparation of liposomes incorporating DSPE-PEG-SPDP using the widely adopted thin-film hydration method.[4][5]

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate(polyethylene glycol)-2000] (DSPE-PEG(2000)-SPDP)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: In a clean round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG(2000)-SPDP in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG(2000)-SPDP). Ensure complete dissolution to form a clear solution.

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Reduce the pressure and rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). A thin, uniform lipid film will form on the inner surface of the flask as the organic solvent evaporates.

-

Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Hydrate the lipid film with pre-warmed (60-65°C) PBS (pH 7.4). The volume of the buffer will determine the final lipid concentration. Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This may take 30-60 minutes.

-

Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) at a temperature above the lipid phase transition temperature.

-

Purification: To remove any unencapsulated material (if a drug was co-encapsulated during hydration), the liposome suspension can be purified by size exclusion chromatography or dialysis.

-

Storage: Store the prepared this compound liposomes at 4°C.

Part 2: Conjugation of Cysteine-Containing Peptide to this compound Liposomes

This protocol describes the conjugation of a thiol-containing peptide to the SPDP-functionalized liposomes. The reaction involves the formation of a disulfide bond between the pyridyldithio group on the liposome surface and the sulfhydryl group of the peptide.

Materials:

-

This compound functionalized liposomes (from Part 1)

-

Cysteine-terminated peptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction vessel (e.g., microcentrifuge tube)

-

Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

-

Peptide Solution Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a desired concentration.

-

Conjugation Reaction: Add the peptide solution to the this compound liposome suspension. A typical molar excess of peptide to DSPE-PEG-SPDP is 5-10 fold to ensure efficient conjugation.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or occasional mixing. The reaction can also be performed overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

Purification of Peptide-Conjugated Liposomes: Remove the unreacted peptide and the pyridine-2-thione byproduct by passing the reaction mixture through a size exclusion chromatography column. Elute with PBS (pH 7.4) and collect the fractions containing the liposomes.

-

Characterization: Characterize the purified peptide-conjugated liposomes for size, polydispersity index, zeta potential, and peptide conjugation efficiency.

-

Storage: Store the peptide-conjugated liposomes at 4°C.

Characterization of Liposomes

Thorough characterization is crucial to ensure the quality and reproducibility of the liposomal formulation.

Experimental Protocols for Characterization

-

Size and Polydispersity Index (PDI) Analysis:

-

Method: Dynamic Light Scattering (DLS).

-

Protocol: Dilute a small aliquot of the liposome suspension in filtered PBS (pH 7.4). Measure the hydrodynamic diameter and PDI using a DLS instrument. Measurements should be performed in triplicate.

-

-

Zeta Potential Analysis:

-

Method: Laser Doppler Velocimetry.

-

Protocol: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement. Measure the zeta potential using a suitable instrument. Measurements should be performed in triplicate.

-

-

Encapsulation Efficiency (for drug-loaded liposomes):

-

Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Protocol:

-

Separate the unencapsulated drug from the liposomes using size exclusion chromatography or a spin column.

-

Lyse the liposomes in the collected fractions using a suitable detergent (e.g., 0.1% Triton X-100).

-

Quantify the amount of encapsulated drug using a pre-established calibration curve with UV-Vis spectroscopy or HPLC.

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

-

-

-

Peptide Conjugation Efficiency:

-

Method: Bicinchoninic Acid (BCA) Assay or HPLC.

-

Protocol (BCA Assay):

-

Create a standard curve using the free peptide.

-

Measure the protein concentration of the purified peptide-conjugated liposome suspension using the BCA assay.

-

Calculate the amount of conjugated peptide.

-

Determine the conjugation efficiency relative to the initial amount of DSPE-PEG-SPDP.

-

-

Data Presentation

The following table summarizes typical characterization data for this compound liposomes before and after peptide conjugation. Actual values may vary depending on the specific lipid composition, preparation method, and peptide used.

| Parameter | This compound Liposomes | Peptide-Conjugated Liposomes |

| Hydrodynamic Diameter (nm) | 100 - 120 | 110 - 140 |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 |

| Zeta Potential (mV) | -25 to -40 | -20 to -35 |

| Peptide Conjugation Efficiency (%) | N/A | > 80 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the preparation and peptide conjugation of this compound liposomes.

SPDP-Thiol Conjugation Chemistry

Caption: Reaction mechanism of SPDP-thiol conjugation for linking peptides to liposomes.

References

- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSPE-PEG-SPDP, MW 1,000 | BroadPharm [broadpharm.com]

- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for DSPE-SPDP Conjugation to Thiol-Modified Oligonucleotides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of lipids to oligonucleotides is a critical strategy in the development of nucleic acid-based therapeutics and diagnostics. This approach enhances the delivery of oligonucleotides into cells by improving their stability and facilitating passage across cellular membranes. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid commonly used to formulate liposomes and micelles for drug delivery. When functionalized with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), it allows for the covalent attachment of thiol-modified molecules, such as oligonucleotides, through a disulfide bond. This disulfide linkage is advantageous as it is relatively stable in circulation but can be cleaved within the reducing environment of the cell, releasing the oligonucleotide cargo.[1]

These application notes provide a comprehensive overview and detailed protocols for the conjugation of DSPE-SPDP to thiol-modified oligonucleotides, their subsequent purification, and characterization.

Data Presentation

The following tables summarize key quantitative data related to the conjugation process. The data is compiled from studies on oligonucleotide conjugation, and while not all are specific to this compound, they provide representative values for similar conjugation chemistries.

Table 1: Reaction Conditions and Performance Metrics

| Parameter | Typical Value/Range | Notes |

| Molar Ratio (this compound : Oligonucleotide) | 1.5:1 to 20:1 | The optimal ratio should be determined empirically. |

| Reaction pH | 7.0 - 8.0 | The pyridyldithio group of SPDP reacts optimally with thiols in this pH range. |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 2 - 18 hours | Reaction progress can be monitored by HPLC. |

| Conjugation Efficiency/Conversion | 70 - 95% | Based on HPLC analysis of the crude reaction mixture.[2][3] |

| Purified Yield | 40 - 85% | Yields vary depending on the purification method and the scale of the reaction.[4] |

Table 2: Purification and Characterization Parameters

| Method | Parameter | Typical Results |

| Purification: Reverse-Phase HPLC | Column | C8 or C18 |

| Mobile Phase | Acetonitrile gradient with an ion-pairing agent (e.g., TEAA) | |

| Purity Achieved | > 95% | |

| Purification: Anion-Exchange HPLC | Column | Strong or weak anion exchange |

| Mobile Phase | Salt gradient (e.g., NaCl or NaBr) | |

| Purity Achieved | > 98% | |

| Characterization: Mass Spectrometry (ESI-MS) | Mass Accuracy | Observed mass should be within 0.02% of the calculated mass.[5] |

| Confirmation | Confirms the covalent attachment of the this compound to the oligonucleotide. | |

| Characterization: UV-Vis Spectroscopy | Wavelength for Oligonucleotide | 260 nm |

| Wavelength for Pyridine-2-thione release | 343 nm |

Experimental Protocols

Protocol 1: Preparation of Thiol-Modified Oligonucleotide

Thiol-modified oligonucleotides are often supplied with the thiol group protected as a disulfide. This protecting group must be removed to generate a free thiol for conjugation.

Materials:

-

Thiol-modified oligonucleotide (with disulfide protection)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate buffer (100 mM, pH 8.0-8.5)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Degassed, sterile water

Procedure:

-

Dissolve the Oligonucleotide: Dissolve the lyophilized thiol-modified oligonucleotide in the phosphate buffer to a final concentration of 1-5 mg/mL.

-

Prepare the Reducing Agent: Prepare a 100 mM solution of DTT or TCEP in the same phosphate buffer.

-

Reduction Reaction: Add the reducing agent solution to the oligonucleotide solution to a final concentration of 20-50 mM DTT or TCEP.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

-

Removal of Excess Reducing Agent: Immediately purify the reduced oligonucleotide using a pre-equilibrated SEC column to remove excess DTT or TCEP. Elute with degassed phosphate buffer (pH 7.0-7.5).

-

Quantification: Determine the concentration of the purified thiol-modified oligonucleotide by measuring the absorbance at 260 nm. The oligonucleotide is now ready for conjugation.

Protocol 2: Conjugation of this compound to Thiol-Modified Oligonucleotide

This protocol describes the conjugation reaction between the activated this compound and the prepared thiol-modified oligonucleotide.

Materials:

-

This compound

-

Thiol-modified oligonucleotide (from Protocol 1)

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Dissolve this compound: Dissolve the this compound in a minimal amount of DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).

-

Prepare Oligonucleotide Solution: In a reaction tube, add the purified thiol-modified oligonucleotide to the reaction buffer.

-

Initiate Conjugation: Add the this compound stock solution to the oligonucleotide solution. The final concentration of the organic solvent should be kept below 10% to avoid precipitation of the oligonucleotide. The molar ratio of this compound to the oligonucleotide should be optimized, but a starting point of 10:1 is recommended.

-

Reaction Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For higher efficiency, the reaction can be left overnight at 4°C.

-

Monitoring the Reaction (Optional): The progress of the reaction can be monitored by observing the release of the pyridine-2-thione byproduct by measuring the absorbance at 343 nm.

-

Purification: Proceed immediately to the purification of the this compound-oligonucleotide conjugate.

Protocol 3: Purification of the this compound-Oligonucleotide Conjugate

Purification is essential to remove unreacted starting materials and byproducts. Reverse-phase HPLC is a common and effective method.

Materials:

-

Crude conjugation reaction mixture

-

RP-HPLC system with a UV detector

-

C18 HPLC column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in acetonitrile

-

Fraction collector

Procedure:

-

Sample Preparation: Dilute the crude reaction mixture with Mobile Phase A.

-

HPLC Separation: Inject the sample onto the C18 column. Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 95% B over 30-40 minutes.

-

Fraction Collection: Monitor the elution profile at 260 nm. The conjugate, being more hydrophobic than the unconjugated oligonucleotide, will have a longer retention time. Collect the fractions corresponding to the conjugate peak.

-

Solvent Removal: Evaporate the acetonitrile from the collected fractions using a centrifugal evaporator or by lyophilization.

-

Desalting: Desalt the purified conjugate using a size-exclusion column or by ethanol precipitation.

-

Final Product: Lyophilize the desalted conjugate to obtain a pure powder.

Protocol 4: Characterization of the Conjugate

1. Purity Analysis by HPLC:

-

Analyze the purified conjugate using the same HPLC method as in Protocol 3. The chromatogram should show a single major peak, indicating high purity.

2. Identity Confirmation by Mass Spectrometry:

-

Use electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the conjugate.

-

Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., 50% acetonitrile in water).

-

Infuse the sample into the mass spectrometer and acquire the spectrum in negative ion mode.

-

The deconvoluted mass should correspond to the calculated mass of the this compound-oligonucleotide conjugate.

Mandatory Visualizations

Caption: Experimental workflow for this compound conjugation.

Caption: this compound and Thiol-Oligonucleotide reaction.

References

- 1. Disulfide conjugation of peptides to oligonucleotides and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Formulating DSPE-SPDP Micelles for Hydrophobic Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-SPDP) micelles for the delivery of hydrophobic drugs. The information presented herein is intended to assist researchers in developing stable and effective drug delivery systems.

Introduction

This compound is an amphiphilic lipid-polymer conjugate that self-assembles in aqueous solutions to form micelles. These micelles possess a hydrophobic core, ideal for encapsulating poorly water-soluble drugs, and a hydrophilic polyethylene glycol (PEG) shell. The PEG shell provides a steric barrier, which can reduce opsonization and prolong circulation time in vivo. The terminal succinimidyl (SPDP) group allows for the covalent conjugation of targeting ligands, such as antibodies or peptides containing thiol groups, enabling active targeting to specific cells or tissues.

Data Presentation

The following tables summarize quantitative data on the physicochemical properties and drug loading characteristics of DSPE-PEG based micelles, which serve as a close proxy for this compound micelles, encapsulating various hydrophobic drugs.

Table 1: Physicochemical Properties of DSPE-PEG Micelles with Encapsulated Hydrophobic Drugs

| Hydrophobic Drug | DSPE-PEG Derivative | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Doxorubicin | DSPE-PEG-C60 | 97 - 260 | Not Reported | -28.67 to -30.87 | |

| Doxorubicin | DSPE-PEG/TPGS | 12.8 | Not Reported | Not Reported | |

| Paclitaxel | PEG-PE/ST/LL | < 100 | Not Reported | Not Reported | |

| Curcumin | PLGA-DSPE | 156.6 | Not Reported | Not Reported | |

| Norcantharidin | DSPE-PEG-C60 | 91.57 | 0.231 | -13.8 | |

| CPT-11 | DSPE-mPEG2000 | < 20 | 0.227 | -22 |

Table 2: Encapsulation Efficiency and Drug Loading of Hydrophobic Drugs in DSPE-PEG Micelles

| Hydrophobic Drug | DSPE-PEG Derivative | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Doxorubicin | DSPE-PEG-C60 | 86.1 - 97.5 | Not Reported | |

| Doxorubicin | DSPE-PEG/TPGS | 98.2 | Not Reported | |

| Curcumin | PLGA-DSPE | 92 | Not Reported | |

| Norcantharidin | DSPE-PEG-C60 | 91.9 | Not Reported | |

| CPT-11 | DSPE-mPEG2000 | 90.0 ± 1.0 | Not Reported | |

| Astilbin | DSPE-PEG2000/TPGS | ~94.12 | Not Reported |

Experimental Protocols

Protocol for Formulation of this compound Micelles with a Hydrophobic Drug (Thin-Film Hydration Method)

This protocol describes the preparation of drug-loaded this compound micelles using the thin-film hydration method.

Materials:

-

This compound

-

Hydrophobic drug

-

Chloroform or other suitable organic solvent

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Syringe filter (0.22 µm)

Procedure:

-

Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratio of this compound to the drug should be optimized for each specific drug.

-

Thin-Film Formation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the glass transition temperature of the lipid-polymer conjugate. A thin, uniform lipid film should form on the wall of the flask.

-

Drying: Dry the lipid film further under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the thin film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature. The volume of PBS will determine the final concentration of the micelles.

-

Sonication: To reduce the size of the micelles and ensure a homogenous suspension, sonicate the mixture using a bath or probe sonicator. Sonication parameters (time, power) should be optimized.

-

Filtration: Filter the micelle suspension through a 0.22 µm syringe filter to remove any large aggregates.

-

Storage: Store the prepared micelle solution at 4°C.

Protocol for Characterization of this compound Micelles

Instrument: Zetasizer Nano ZS or similar DLS instrument.

Procedure:

-

Sample Preparation: Dilute a small aliquot of the micelle suspension in filtered PBS to an appropriate concentration to avoid multiple scattering effects.

-

Measurement: Transfer the diluted sample to a disposable cuvette and place it in the DLS instrument.

-

Data Acquisition: Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement. The instrument will report the Z-average particle size and the PDI.

Instrument: Zetasizer Nano ZS or similar instrument with zeta potential measurement capabilities.

Procedure:

-

Sample Preparation: Dilute the micelle suspension in 1 mM KCl solution.

-

Measurement: Load the sample into a folded capillary cell and place it in the instrument.

-

Data Acquisition: The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.

Procedure:

-

Sample Preparation: Place a drop of the diluted micelle solution onto a carbon-coated copper grid.

-

Staining: After a few minutes, wick away the excess solution with filter paper. For negative staining, add a drop of a suitable staining agent (e.g., 2% uranyl acetate) onto the grid for a few seconds to a minute.

-